(5R)-5-methyl-2,3,4,5-tetrahydropyridine
Description
(5R)-5-Methyl-2,3,4,5-tetrahydropyridine is a chiral, partially saturated pyridine derivative characterized by a six-membered ring with one double bond (between positions 1 and 2) and a methyl group at the 5-position in the R-configuration. Its molecular formula is C₆H₁₁N, with a molecular weight of 97.16 g/mol. The compound exists in equilibrium between its monomeric imine form and a trimeric 1,3,5-triazinane structure under specific conditions, a behavior shared with other cyclic imines like 1-pyrroline and unsubstituted 2,3,4,5-tetrahydropyridine . This equilibrium impacts its stability, reactivity, and applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
85796-63-0 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(5R)-5-methyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h5-6H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
VLBFLYVZVWBHRH-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCCN=C1 |
Canonical SMILES |
CC1CCCN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparison of (5R)-5-methyl-2,3,4,5-tetrahydropyridine with structurally related compounds reveals critical differences in substituent placement, stereochemistry, and biological activity:
Key Comparative Insights
Substituent Position and Bioactivity :
- The 5R-methyl group in the target compound distinguishes it from 6-alkyl derivatives , where antifungal activity is chain-length-dependent (C14–C18 optimal) . The shorter methyl group at the 5-position likely limits antifungal efficacy but may enhance metabolic stability or alter receptor interactions.
- In contrast, MPTP ’s neurotoxicity arises from its 4-phenyl substituent, which facilitates mitochondrial toxicity in dopaminergic neurons .
Stereochemical Influence: The R-configuration at the 5-position introduces chirality, which could affect enantioselective synthesis (e.g., oxazaborolidine-catalyzed reductions yield 40–74% ee for similar compounds ). Non-chiral analogues (e.g., 6-alkyl derivatives) lack this complexity.
Trimerization Behavior: Like 1-pyrroline and unsubstituted tetrahydropyridine, the target compound equilibrates between monomer and trimer . This behavior is absent in MPTP or 6M5OTP, where substituents or oxidation states stabilize the monomeric form.
Synthetic Accessibility: 6-Alkyl derivatives are synthesized via Grignard reactions with N-Boc-pyrrolidinone, yielding high-purity products . The 5R-methyl analogue may require chiral auxiliaries or asymmetric catalysis, increasing synthetic complexity.
Applications :
- 6-Alkyl derivatives and solacongestidine (a natural tetrahydropyridine-containing alkaloid) show antifungal utility .
- 6M5OTP contributes to food science as an aroma compound , while MPTP is a tool in Parkinson’s disease research .
- The target compound’s applications remain underexplored but may align with chiral building blocks or bioactive intermediates.
Physicochemical Properties
THP = Tetrahydropyridine
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
